N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine: is a complex organic compound that features a combination of heterocyclic structures, including a quinazoline ring, a piperazine ring, and a pyrimidine ring. These structural elements are often found in biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Pharmacokinetics (ADME)
- Absorption : The compound’s absorption profile remains unknown .
- Distribution : No data on volume of distribution is available .
The compound’s pharmacokinetics significantly impact its bioavailability and therapeutic efficacy.
Action Environment
Environmental factors (pH, temperature, co-administered drugs) influence drug action. Stability under varying conditions is essential for clinical use.
: Source
Biochemical Analysis
Biochemical Properties
N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with tankyrase enzymes, particularly tankyrase 2, which is involved in several cellular processes including mitosis and the Wnt/β-catenin signaling pathway . The compound binds to the nicotinamide binding site of the catalytic domain of tankyrase 2, inhibiting its activity. This interaction highlights the potential of this compound as a therapeutic agent for diseases where tankyrase activity is dysregulated.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting tankyrase 2, the compound can disrupt the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation . This disruption can lead to changes in gene expression and metabolic activities within the cell, potentially making this compound a candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the nicotinamide binding site of tankyrase 2, inhibiting its enzymatic activity . This inhibition prevents the ADP-ribosylation of target proteins, which is a post-translational modification that regulates various cellular processes. Additionally, the compound’s interaction with tankyrase 2 can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tankyrase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s benefits are outweighed by its potential harm. These findings underscore the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s inhibition of tankyrase 2 affects the ADP-ribosylation pathway, which plays a role in various cellular processes . Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding these interactions can help optimize the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline precursor is replaced by the piperazine moiety.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through condensation reactions involving amidines or guanidines with appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the quinazoline-piperazine intermediate with the pyrimidine derivative under conditions that promote the formation of the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperazine and quinazoline rings.
Reduction: Reduction reactions can target the double bonds within the heterocyclic rings, potentially leading to the formation of more saturated derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce more saturated heterocycles. Substitution reactions can introduce various functional groups, leading to a wide array of derivatives with potentially diverse biological activities.
Scientific Research Applications
N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in the areas of oncology, neurology, and infectious diseases.
Biological Studies: It can be used as a probe to study the function of various biological targets, including enzymes and receptors.
Pharmaceutical Research: The compound’s potential therapeutic effects are investigated in preclinical and clinical studies to evaluate its efficacy and safety.
Chemical Biology: It serves as a tool for understanding the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
- 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
Uniqueness
N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
This compound’s unique structure and potential applications make it a valuable subject of study in various fields of scientific research
Properties
IUPAC Name |
N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7/c1-2-19-18-20-8-7-16(23-18)24-9-11-25(12-10-24)17-14-5-3-4-6-15(14)21-13-22-17/h7-8,13H,2-6,9-12H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDCWAXIQOLILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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